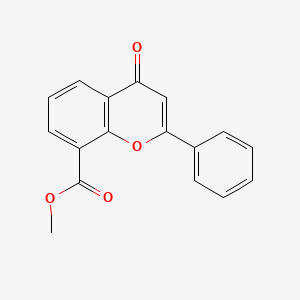
Lithium;mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;mercury is a compound that combines lithium, an alkali metal, with mercury, a transition metal. This compound is of interest due to its unique chemical properties and potential applications in various fields. Lithium is known for its high reactivity and use in batteries, while mercury is known for its ability to form amalgams with other metals. The combination of these two elements results in a compound with distinct characteristics that can be leveraged in scientific research and industrial applications.
Vorbereitungsmethoden
The preparation of lithium;mercury compounds typically involves the reaction of lithium with mercury salts. One common method is the direct reaction of lithium metal with mercury(II) chloride in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the resulting organometallic compound. The reaction can be represented as follows:
2Li+HgCl2→Li2Hg+2Cl−
Industrial production methods for this compound compounds are less common due to the toxicity of mercury and the specialized conditions required for the reactions. small-scale laboratory synthesis is feasible and often employed for research purposes.
Analyse Chemischer Reaktionen
Lithium;mercury compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form lithium oxide and mercury oxide. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions involving this compound compounds can lead to the formation of elemental mercury and lithium hydride. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: this compound compounds can undergo substitution reactions where the mercury atom is replaced by another metal. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, and solvents like THF or diethyl ether to stabilize the reactive intermediates. Major products formed from these reactions include lithium oxide, mercury oxide, elemental mercury, and lithium hydride.
Wissenschaftliche Forschungsanwendungen
Lithium;mercury compounds have several scientific research applications, including:
Chemistry: In organic synthesis, this compound compounds are used as intermediates in the formation of carbon-carbon bonds. They are also employed in the study of organometallic chemistry and reaction mechanisms.
Biology: Research into the biological effects of this compound compounds is limited due to the toxicity of mercury. studies on the interaction of these compounds with biological molecules can provide insights into their potential therapeutic applications.
Medicine: While mercury compounds are generally avoided in medicine due to their toxicity, lithium compounds are used in the treatment of bipolar disorder. Research into the combined effects of lithium and mercury could lead to new therapeutic approaches, although this is still a largely unexplored area.
Industry: this compound compounds are used in the development of new materials with unique properties, such as high electrical conductivity and catalytic activity
Wirkmechanismus
The mechanism of action of lithium;mercury compounds involves the interaction of lithium and mercury atoms with various molecular targets. Lithium ions can modulate the activity of enzymes and ion channels, while mercury atoms can form strong bonds with sulfur-containing amino acids in proteins. This dual action can lead to complex biochemical effects, including the inhibition of enzyme activity and disruption of cellular signaling pathways.
Molecular targets and pathways involved in the action of this compound compounds include:
Glycogen synthase kinase-3 (GSK-3): Lithium is known to inhibit GSK-3, a key enzyme involved in various cellular processes. This inhibition can affect cell proliferation, differentiation, and apoptosis.
Ion channels: Lithium ions can modulate the activity of ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.
Protein thiols: Mercury atoms can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of protein function.
Vergleich Mit ähnlichen Verbindungen
Lithium;mercury compounds can be compared with other organometallic compounds, such as organolithium and organomercury compounds.
Organolithium compounds: These compounds, such as butyllithium, are highly reactive and commonly used in organic synthesis. They are known for their strong nucleophilicity and ability to form carbon-carbon bonds.
Organomercury compounds: These compounds, such as methylmercury and ethylmercury, are known for their toxicity and use in industrial applications. They can form stable bonds with carbon and are used in the synthesis of various organic compounds.
The uniqueness of this compound compounds lies in their combination of the reactivity of lithium with the stability of mercury. This results in compounds with distinct chemical properties that can be leveraged in various scientific and industrial applications.
Similar Compounds
- Butyllithium
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds share some similarities with this compound compounds but also have distinct properties and applications.
Eigenschaften
CAS-Nummer |
12372-31-5 |
|---|---|
Molekularformel |
HgLi |
Molekulargewicht |
207.6 g/mol |
IUPAC-Name |
lithium;mercury |
InChI |
InChI=1S/Hg.Li |
InChI-Schlüssel |
BOEOGTSNJBLPHD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



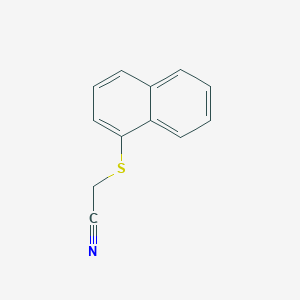
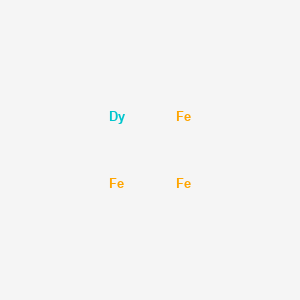


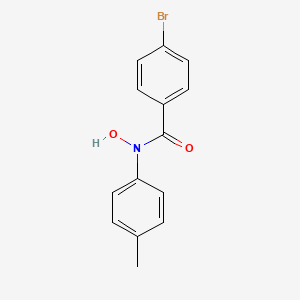

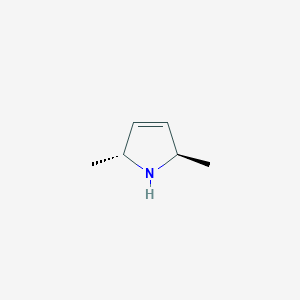



![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

